1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block for medicinal chemistry . The compound is a white to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from trifluoroacetic acid ethyl ester, a hydrazine reaction is performed to produce compound 5. Chloroacetic ethyl ester is used as a raw material to produce compound 2 through substitution and cyclization reactions with ethylenediamine. Compound 2 is then reacted with Boc anhydride to produce compound 3. Compound 3 undergoes a sulfur substitution reaction with phosphorus pentasulfide to produce compound 4. Finally, compound 4 is reacted with compound 5 through substitution, cyclization, and Boc removal reactions, and the target compound is obtained by salification .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo [4,3-a]pyrazine platform . It contains a 1,2,4-triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are substitution, cyclization, and Boc removal reactions . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods to synthesize derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine, exploring their potential as scaffolds for pharmaceutical development. For instance, acylation of heteroaromatic amines has facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis (Ibrahim et al., 2011). Moreover, the diversification of building blocks based on this core structure has proven beneficial for designing lead-like compounds for drug discovery, particularly in the context of stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential anti-diabetes applications (Mishchuk et al., 2016).
Molecular Structure and Crystallography
The detailed molecular and crystal structure analysis of derivatives of this compound provides insight into their chemical behavior and potential interaction mechanisms. Such analyses are crucial for the rational design of new molecules with desired biological activities. The structural elucidation of these compounds using various analytical techniques, including NMR and X-ray crystallography, lays the foundation for their application in medicinal chemistry and drug design (Dolzhenko et al., 2011).
Potential Biological Activities
The synthesis and evaluation of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives have revealed their potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. This underscores the therapeutic potential of these compounds in oncology, providing a promising avenue for the development of novel anticancer agents (Ahmed et al., 2014).
Future Directions
The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9;;/h1-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXEMYQOHGZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3(CCC3)N)C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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